[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride
Overview
Description
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This method is similar to the classical Hantzsch pyridine synthesis, which is a two-step multi-component reaction . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require specific conditions such as controlled temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
5-Amino-pyrazoles: These compounds are also heterocyclic and have been used in the synthesis of various biologically active molecules.
Uniqueness
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyanoamino and hydroxypyrimidinyl groups allow for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.ClH/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7;/h2H,1H2,(H,12,13)(H2,9,10,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJKRPGDBHMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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